molecular formula C12H22N2O2 B13427184 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

Cat. No.: B13427184
M. Wt: 226.32 g/mol
InChI Key: FSQUZBPXIYJJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a heterocyclic compound that features a unique structure combining elements of pyridine and oxazepine rings

Preparation Methods

The synthesis of 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an aminophenol derivative with a suitable halogenated compound can lead to the formation of the oxazepine ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-Isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified oxazepine derivatives with altered functional groups.

Scientific Research Applications

1-Isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one include other oxazepine derivatives and heterocyclic compounds with similar ring structures. For example:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Biological Activity

1-Isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of oxazepines and is characterized by a complex bicyclic structure. Its molecular formula is C_{14}H_{21}N_{2}O, with a molecular weight of approximately 235.34 g/mol. The SMILES representation is CC(C)C1CC2=C(N1)C(=O)N(C2=O)CCN, which illustrates its intricate connectivity.

Central Nervous System (CNS) Effects

Research has indicated that derivatives of the octahydropyrido structure can exhibit significant CNS depressant effects. In studies involving mice, compounds similar to this compound demonstrated a reduction in locomotor activity, suggesting sedative properties. The pharmacological evaluation of these compounds indicates potential applications in treating anxiety and sleep disorders .

Antidepressant Effects

A study exploring the pharmacological profiles of similar oxazepine derivatives indicated that they may possess antidepressant-like effects. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Data Table: Summary of Biological Activities

Activity Effect Reference
CNS DepressantReduced locomotor activity in mice
AntimicrobialInhibitory effects on bacterial strains
AntidepressantPotential modulation of mood-related neurotransmitters

Case Study 1: CNS Activity Evaluation

In a controlled experiment assessing the CNS effects of oxazepine derivatives, researchers administered varying doses to mice and measured locomotor activity using an open field test. Results indicated that higher doses significantly reduced movement, suggesting sedative properties. This aligns with findings from similar compounds within the octahydropyrido framework.

Case Study 2: Antimicrobial Testing

In vitro studies were conducted on several derivatives of the oxazepine structure against Staphylococcus aureus and Escherichia coli. The results showed that certain compounds exhibited notable antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL, indicating their potential as antimicrobial agents.

Discussion

The biological activities associated with this compound suggest its potential utility in pharmacology. Its CNS depressant effects may offer therapeutic benefits for anxiety and sleep disorders, while its antimicrobial properties could pave the way for new treatments against resistant bacterial strains.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

1-(2-methylpropyl)-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one

InChI

InChI=1S/C12H22N2O2/c1-9(2)6-14-11-3-4-13-5-10(11)7-16-8-12(14)15/h9-11,13H,3-8H2,1-2H3

InChI Key

FSQUZBPXIYJJPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2CCNCC2COCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.